molecular formula C21H16O6 B4326175 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No. B4326175
M. Wt: 364.3 g/mol
InChI Key: UIGGERIILNMFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione B in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione B may activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Flavokawain B has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione B in lab experiments is that it is a naturally occurring compound, which may make it less toxic than synthetic compounds. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione B. One area of research is to further investigate its mechanism of action in inducing apoptosis in cancer cells. Another area of research is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and infectious diseases. Additionally, research could be conducted to develop more efficient methods for synthesizing 4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione B and to improve its solubility in water.

Scientific Research Applications

Flavokawain B has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, prostate, and colon cancer. Flavokawain B has also been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-25-15-8-7-11(9-16(15)26-2)14-10-17(22)27-21-18(14)19(23)12-5-3-4-6-13(12)20(21)24/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGERIILNMFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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